molecular formula C12H13BrN2OS B2482306 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide CAS No. 1355618-46-0

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide

Cat. No.: B2482306
CAS No.: 1355618-46-0
M. Wt: 313.21
InChI Key: HOSGDUOYLCAMHB-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide is an organic compound characterized by the presence of a bromophenyl group, a sulfanyl linkage, a cyanomethyl group, and a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with a cyanomethylating agent and a suitable amide precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups may interact with biological macromolecules, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide
  • 2-[(4-fluorophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide
  • 2-[(4-methylphenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide

Uniqueness

2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability can lead to different interaction patterns with molecular targets, making this compound particularly interesting for further study.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(cyanomethyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-12(2,11(16)15-8-7-14)17-10-5-3-9(13)4-6-10/h3-6H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGDUOYLCAMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC#N)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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